diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thieno[2,3-c]pyridine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. Substitution reactions often require nucleophiles such as amines or alcohols, and the conditions may vary depending on the specific substituents involved.
Major Products Formed: : The major products formed from these reactions can include oxidized derivatives, reduced forms, or substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.
Scientific Research Applications
Chemistry: : In the field of chemistry, diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: : This compound has shown potential in biological research, particularly in the study of cellular processes and molecular interactions. It can be used to probe biological systems and understand the mechanisms of various biochemical pathways.
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly in the areas of antitubulin and anticancer agents.
Industry: : The industrial applications of this compound include its use in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism by which diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate include diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate and other derivatives of thieno[2,3-c]pyridine.
Uniqueness: : What sets this compound apart from its similar compounds is its specific structural features, such as the cinnamamido group, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-3-28-21(26)19-16-12-13-24(22(27)29-4-2)14-17(16)30-20(19)23-18(25)11-10-15-8-6-5-7-9-15/h5-11H,3-4,12-14H2,1-2H3,(H,23,25)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWPGTHMIICQRG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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